1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O/c1-13(2,3)12(22)21-7-8(5-20-21)11-10(15)4-9(6-19-11)14(16,17)18/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFYPIQEAHJNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests. They are also found in several pharmaceutical and veterinary products.
Mode of Action
It’s worth noting that compounds with similar structures have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety. These properties could potentially influence their interaction with their targets.
Biochemical Analysis
Biochemical Properties
It is known that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward certain enzymes. The trifluoromethyl group may lower the pKa of the cyclic carbamate, leading to key hydrogen bonding interactions with proteins.
Molecular Mechanism
The molecular mechanism of action of 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone is not well-defined. It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Biological Activity
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.75 g/mol. The structure features a pyrazole ring, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.75 g/mol |
| Purity | Typically >95% |
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs). Pyrazole derivatives have been shown to modulate signaling pathways associated with inflammation, pain, and cancer.
Key Mechanisms:
- GPCR Modulation : The compound may interact with GPCRs, influencing intracellular signaling cascades that regulate cellular responses such as inflammation and apoptosis .
- Calcium Ion Regulation : It has been observed that compounds with similar structures can elevate intracellular calcium levels through inositol trisphosphate pathways, impacting muscle contraction and neurotransmitter release .
Biological Activities
Research has demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities:
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation in various models, potentially through inhibition of cyclooxygenase enzymes .
- Anticancer Properties : Studies indicate that pyrazole derivatives may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth factors .
Case Studies
Several studies have investigated the efficacy of pyrazole compounds in clinical and preclinical settings:
- Study on Inflammatory Models : A study published in Pharmacology Reports demonstrated that a related pyrazole compound significantly reduced inflammatory markers in animal models of arthritis .
- Anticancer Activity : Research published in Cancer Letters indicated that a similar compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic applications in oncology .
Q & A
Q. How can the compound’s pharmacophore be optimized for enhanced target selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
